molecular formula C13H15N3O3 B4001662 1-[3-(4-methyl-2-nitrophenoxy)propyl]-1H-imidazole

1-[3-(4-methyl-2-nitrophenoxy)propyl]-1H-imidazole

Cat. No.: B4001662
M. Wt: 261.28 g/mol
InChI Key: ITOYBUOIOCHELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-methyl-2-nitrophenoxy)propyl]-1H-imidazole is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.11134135 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anion Hosts and Crystal Engineering

Research by Nath and Baruah (2012) on imidazole-containing bisphenols, similar in structure to the compound , provides insights into its potential application as a versatile host for anions. Their study demonstrates the compound's ability to form salts with various acids, indicating its utility in crystal engineering and design through electrostatic and hydrogen bonding interactions (Nath & Baruah, 2012).

Organic Synthesis and Material Chemistry

Jin et al. (2015) explored the assembly of molecular salts from imidazole and carboxylic acids, revealing the compound's role in facilitating hetero supramolecular synthons. Their findings suggest applications in the synthesis of new materials and molecular architectures, driven by the strength and directionality of hydrogen bonding interactions (Jin et al., 2015).

Pharmacological Research

Şenkardeş et al. (2020) designed and synthesized derivatives of ornidazole, bearing structural similarities, for antimicrobial and antileukemic evaluations. This research underscores the compound's potential in developing new therapeutic agents, with a focus on antimicrobial activity and drug-likeness properties (Şenkardeş et al., 2020).

Sensor Development and Environmental Applications

Afandi et al. (2020) synthesized an imidazole derivative as a chemosensor for amines, illustrating the compound's ability to undergo color change upon interaction with specific molecules. Such research highlights its potential use in developing sensors for environmental monitoring and safety applications (Afandi et al., 2020).

Properties

IUPAC Name

1-[3-(4-methyl-2-nitrophenoxy)propyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-11-3-4-13(12(9-11)16(17)18)19-8-2-6-15-7-5-14-10-15/h3-5,7,9-10H,2,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOYBUOIOCHELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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